Chloro(methyl)diphenylsilane
Overview
Description
Synthesis Analysis
The synthesis of chloro(methyl)diphenylsilane and its derivatives has been explored as part of the development of new methylsilanediol derivatives. In one study, chloromethyl(methyl)diphenylsilane was synthesized and purified as a possible precursor for further chemical transformations. The conformational landscape of this compound was explored through DFT calculations, IR, and Raman spectroscopies, with single-crystal X-ray diffraction providing insights into its crystalline structure (Rodríguez Ortega et al., 2014).
Molecular Structure Analysis
The molecular structure of chloro(methyl)diphenylsilane derivatives was confirmed by various spectroscopic methods, including IR and Raman spectroscopies, along with DFT calculations. These studies revealed the conformational preferences of these molecules and provided a detailed understanding of their structural features (Rodríguez Ortega et al., 2014).
Chemical Reactions and Properties
Chloro(methyl)diphenylsilane participates in a range of chemical reactions, leading to the formation of various organosilicon compounds. For instance, its reactivity with methylchlorosilanes in the presence of catalysts has been studied, revealing the production of complex mixtures of methylphenylchlorosilanes. Such reactions demonstrate the compound's versatility and its utility in synthesizing complex organosilicon molecules (Penskii et al., 1972).
Physical Properties Analysis
The physical properties of chloro(methyl)diphenylsilane and its derivatives, including molecular weight, solubility, and boiling points, are critical for their application in material science and chemistry. While specific studies focusing on these physical properties are less common, the available research on synthesis and structural analysis provides indirect insights into the compound's behavior under different conditions.
Chemical Properties Analysis
Chloro(methyl)diphenylsilane's chemical properties, such as reactivity, stability, and compatibility with various reagents, have been explored through its involvement in synthesizing polysilanes and its reactions with different chlorosilanes. These studies contribute to a deeper understanding of the compound's chemical behavior, which is essential for its application in creating novel materials and chemicals (Penskii et al., 1972).
Scientific Research Applications
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Protecting Group for Alcohols :
- Application : Methyldiphenylchlorosilane can be used as a protecting group for alcohols .
- Method of Application : The compound reacts with the hydroxyl group in alcohols to form a protective silyl ether .
- Results or Outcomes : The alcohol functionality is protected during subsequent reactions, and the protective group can be removed afterwards .
-
Reagent for Carboxylic Acids and Sulfoximes :
- Application : Methyldiphenylchlorosilane reacts with carboxylic acids and sulfoximes .
- Method of Application : The compound is used to form silyl esters or silyl ethers, which can be useful intermediates in organic synthesis .
- Results or Outcomes : The formation of these intermediates can facilitate further chemical transformations .
-
C-Silylation of Lithium Ester Enolates :
- Application : Methyldiphenylchlorosilane can be used to C-silylate lithium ester enolates .
- Method of Application : The compound reacts with lithium ester enolates to introduce a silyl group .
- Results or Outcomes : The introduction of the silyl group can influence the reactivity of the enolate and enable further synthetic transformations .
-
Selective Mono- and Di-Allylation and Allenylation of Chlorosilanes :
- Application : Chloro(methyl)diphenylsilane can be used as a reactant for the selective mono- and di-allylation and allenylation of chlorosilanes .
- Method of Application : The compound is used in the presence of indium/base to synthesize mono- or di-allylated or allenylation products .
- Results or Outcomes : The reaction results in the formation of mono- or di-allylated or allenylation products .
Safety And Hazards
Chloro(methyl)diphenylsilane is classified as a dangerous good for transport and may be subject to additional shipping charges . It causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
chloro-methyl-diphenylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClSi/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZNZOXALZKPEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027116 | |
Record name | Chloro(methyl)diphenylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro(methyl)diphenylsilane | |
CAS RN |
144-79-6 | |
Record name | Chloro(methyl)diphenylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloromethyldiphenylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyldiphenylchlorosilane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93961 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chloro(methyl)diphenylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloro(methyl)diphenylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.127 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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